Eriodictyol exhibits potent antioxidant activity by scavenging free radicals and preventing oxidative stress, a major contributor to various diseases. Studies have shown it to protect endothelial cells, the lining of blood vessels, from oxidative stress-induced damage, potentially aiding in cardiovascular disease prevention []. Additionally, Eriodictyol's anti-inflammatory properties are being explored in models of skin aging and neurodegenerative diseases [, ].
Eriodictyol demonstrates promising anticancer properties in preclinical studies. Research suggests it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth and metastasis. A study observed significant tumor volume reduction in mice treated with Eriodictyol, indicating its potential for cancer treatment []. However, further research is needed to understand its mechanisms and efficacy in humans.
Eriodictyol's neuroprotective potential is being investigated in various neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest it may improve cognitive function and protect brain cells from damage caused by these conditions [].
Eriodictyol's research extends to other areas like:
(+/-)-Eriodictyol, also known as 3',4',5,7-tetrahydroxyflavanone or 2,3-dihydroluteolin, is a flavanone belonging to the class of organic compounds known as flavonoids. It features a flavan-3-one structure characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran system with hydroxyl groups at positions 3', 4', 5, and 7. Eriodictyol is primarily isolated from the plant Eriodictyon californicum and has been detected in various foods, including oregano, thyme, parsley, basil, and tarragon . Its molecular formula is C₁₅H₁₂O₆, and it exhibits a range of biological activities that contribute to its potential therapeutic applications.
Eriodictyol exhibits significant biological activities:
Eriodictyol can be synthesized through several methods:
Eriodictyol has several applications across various fields:
Research on eriodictyol's interactions reveals its influence on various biological systems:
Eriodictyol shares structural similarities with several other flavonoids. Here are some notable comparisons:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Luteolin | 3',4',5,7-tetrahydroxyflavone | Exhibits stronger anti-inflammatory properties |
Naringenin | 4',5,7-trihydroxyflavanone | Known for potent antioxidant effects |
Hesperetin | 3',5,7-trihydroxyflavanone | Commonly found in citrus fruits |
Quercetin | 3',4',5,7-tetrahydroxyflavone | Broad spectrum of biological activities including anticancer effects |
Eriodictyol's unique combination of hydroxyl groups contributes to its specific biological activities, distinguishing it from these similar compounds. Its synthesis via microbial pathways also sets it apart as an environmentally sustainable option for production compared to traditional extraction methods.
(+/-)-Eriodictyol is a flavanone compound with the systematic name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one, bearing the molecular formula C₁₅H₁₂O₆ [1] [2]. The compound belongs to the class of organic compounds known as flavanones, which are characterized by a flavan-3-one moiety with a structure featuring a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 position [1]. Eriodictyol is also recognized by alternative nomenclature including 3',4',5,7-tetrahydroxyflavanone and 2,3-dihydroluteolin [1] [3].
The stereochemical configuration of eriodictyol centers on the chiral carbon at position C-2 of the chroman-4-one ring system [14]. The natural enantiomer predominantly exhibits the S-configuration, which rotates plane-polarized light counterclockwise, thus classified as levorotary [14]. The optical rotation value has been determined as [α]D²⁰ = -3.0° (c 0.02, ethanol), confirming the S-stereochemical assignment [14]. However, the compound is prone to racemization in solution, which necessitates careful handling and storage conditions for stereochemically pure preparations [3] [28].
The molecular structure features two aromatic ring systems connected through a heterocyclic pyran ring [7]. The A-ring contains hydroxyl substituents at positions 5 and 7, while the B-ring bears hydroxyl groups at the 3' and 4' positions [2] [4]. This hydroxylation pattern is crucial for the compound's chemical behavior and spectroscopic characteristics [6]. The chroman-4-one moiety adopts envelope conformations that significantly influence the overall molecular geometry, with computational studies indicating two primary conformational states: a bent structure and a more linear arrangement [34].
The physicochemical characteristics of (+/-)-eriodictyol have been extensively documented through experimental and computational investigations [5] [24] [26]. The compound exhibits a molecular weight of 288.25 g/mol with an exact mass of 288.063388 g/mol [2] [8]. The melting point has been consistently reported in the range of 270-272°C, indicating substantial thermal stability [5] [14].
Table 1: Physicochemical Properties of (+/-)-Eriodictyol
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₅H₁₂O₆ | [2] [5] [7] |
Molecular Weight (g/mol) | 288.25 | [2] [5] [7] |
Exact Mass (g/mol) | 288.063388 | [2] [8] |
Melting Point (°C) | 270-272 | [5] [14] |
Boiling Point (°C) (Predicted) | 625.2 ± 55.0 | [5] |
Density (g/cm³) (Predicted) | 1.586 ± 0.06 | [5] |
Water Solubility (mg/L at 20°C) | 70 | [5] |
DMSO Solubility (mg/mL at 25°C) | 57 (197.74 mM) | [26] |
pKa (Predicted) | 7.49 ± 0.40 | [5] |
Storage Temperature (°C) | -20 to 2-8 | [5] [26] |
CAS Number | 552-58-9 | [2] [5] |
Optical Rotation [α]D²⁰ (°) | -3.0 (c 0.02, ethanol) | [14] |
Configuration at C-2 | S (levorotary) | [14] |
Color/Form | White to Pale Beige powder | [5] [26] |
The solubility profile demonstrates limited aqueous solubility at 70 mg/L at 20°C, while showing enhanced solubility in polar organic solvents such as dimethyl sulfoxide at 57 mg/mL [5] [26]. The compound exhibits moderate solubility in methanol and acetone, making these suitable solvents for analytical and preparative procedures [3]. The predicted pKa value of 7.49 ± 0.40 suggests that the compound exists predominantly in its neutral form under physiological pH conditions [5].
Computational predictions indicate a boiling point of 625.2 ± 55.0°C and a density of 1.586 ± 0.06 g/cm³ [5]. The compound requires storage under controlled conditions, typically at temperatures ranging from -20°C to 2-8°C, to maintain chemical stability and prevent degradation [5] [26]. The hygroscopic nature of the compound necessitates protection from moisture during storage and handling [5].
¹³C Nuclear Magnetic Resonance spectroscopy of eriodictyol in deuterated dimethyl sulfoxide reveals characteristic chemical shifts that enable complete structural assignment [6] [18]. The carbonyl carbon at position C-4 resonates at approximately 196 ppm, consistent with the α,β-unsaturated ketone functionality of the flavanone core [18]. The aromatic carbons bearing hydroxyl substituents at positions C-5 and C-7 appear around 165 ppm, while other aromatic carbons in the A and B rings exhibit chemical shifts between 95-165 ppm [6] [18].
The chiral center at C-2 displays a characteristic signal at approximately 79 ppm, reflecting the influence of the adjacent oxygen atom in the pyran ring [18]. The methylene carbon at C-3 appears around 43 ppm, positioned upfield due to its aliphatic nature within the heterocyclic framework [18]. These chemical shift patterns are consistent with literature values for related flavanone compounds and confirm the proposed structural assignment [6].
¹H Nuclear Magnetic Resonance analysis in deuterium oxide at 1000 MHz provides detailed information about the proton environments [22]. The hydroxyl protons exhibit chemical shifts in the range of 9.0-12.5 ppm, with variations depending on hydrogen bonding interactions and solvent effects [22] [40]. Aromatic protons on the A and B rings resonate between 6.0-7.5 ppm, following typical patterns for substituted benzene derivatives [22]. The proton at C-2 appears as a distinctive signal around 5.3 ppm, while the diastereotopic protons at C-3 exhibit chemical shifts in the range of 2.7-3.0 ppm [22].
Ultraviolet-visible spectroscopic analysis reveals characteristic absorption maxima that provide insight into the electronic structure and conjugated system of eriodictyol [9] [11]. The compound exhibits principal absorption bands at 268 nm, 285 nm, and 330 nm, with the longer wavelength absorption extending into the ultraviolet-B region of the electromagnetic spectrum [9] [11]. These transitions correspond to π→π* electronic excitations within the aromatic chromophore system [9].
The absorption characteristics in the ultraviolet-B region (280-315 nm) suggest potential applications as a natural ultraviolet filter, as computational studies indicate significant absorption capacity in this spectral range [9]. The electronic transitions primarily involve molecular orbitals localized on the aromatic ring systems, with the extended conjugation through the flavanone backbone contributing to the observed spectroscopic properties [9]. The molar extinction coefficients and oscillator strengths calculated through density functional theory correlate well with experimental observations [9].
Electrospray ionization mass spectrometry provides definitive molecular weight confirmation and fragmentation pathway analysis [12] [14]. In positive ion mode, eriodictyol exhibits a molecular ion peak [M+H]⁺ at m/z 289, corresponding to the protonated molecular species [12] [14]. Negative ion mode analysis reveals the deprotonated molecular ion [M-H]⁻ at m/z 287 [12].
Collision-induced dissociation studies demonstrate characteristic fragmentation patterns involving loss of water molecules from hydroxyl groups and retro-Diels-Alder fragmentations of the heterocyclic ring system [12]. The fragmentation behavior provides structural confirmation and enables differentiation from related flavanone compounds through unique spectral fingerprints [12]. Tandem mass spectrometry experiments reveal sequential losses that correspond to the positions of hydroxyl substituents, supporting the proposed regioisomeric assignment [12].
Table 2: Spectroscopic Characterization Data for (+/-)-Eriodictyol
Technique | Key Values/Assignments | Reference |
---|---|---|
¹³C NMR (DMSO-d₆) | C-2: ~79, C-3: ~43, C-4: ~196 (C=O), C-5,7: ~165 (ArC-OH), ArC: 95-165 | [6] [18] |
¹H NMR (H₂O, 1000 MHz) | OH: 9.0-12.5, ArH: 6.0-7.5, H-2: ~5.3, H-3: ~2.7-3.0 | [22] |
UV-Vis λmax (nm) | 268, 285, 330 (UV-B region absorption) | [9] [11] |
IR Carbonyl C=O (cm⁻¹) | ~1650-1680 | [6] |
IR Hydroxyl O-H (cm⁻¹) | 3200-3600 (broad) | [6] |
MS [M+H]⁺ (m/z) | 289 | [12] [14] |
MS [M-H]⁻ (m/z) | 287 | [12] |
HOMO-LUMO Gap (eV) | 4.38 (DFT B3LYP/6-31+G(d,p)) | [6] [9] |
Computational investigations using density functional theory have provided comprehensive insights into the molecular geometry, electronic structure, and conformational preferences of eriodictyol [6] [23] [34]. Calculations performed at the B3LYP/6-31+G(d,p) level of theory reveal a HOMO-LUMO energy gap of 4.38 eV, indicating significant electronic stability and potential ultraviolet absorption characteristics [6] [9]. The frontier molecular orbitals demonstrate delocalization across the aromatic ring systems, with the highest occupied molecular orbital primarily localized on the hydroxylated aromatic rings [23].
Conformational analysis reveals that eriodictyol adopts multiple low-energy conformations in solution, with the relative orientations determined primarily by rotation around the bond connecting the two aromatic ring systems and envelope conformations of the chroman-4-one moiety [34] [37]. Systematic conformational searches identify 49 stationary points, with 16 conformers lying within 1.2 kcal/mol of the global minimum, indicating substantial conformational flexibility under physiological conditions [34]. The two lowest energy conformers represent distinct envelope conformations: a bent structure (ΔE = 0.000 kcal/mol) and a more linear arrangement (ΔE = 0.035 kcal/mol) [34].
Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations [34] [38]. Computational analysis reveals hydrogen bond formation between the carbonyl oxygen at C-4 and hydroxyl groups, with the strongest interaction observed between the lone pairs of the carbonyl oxygen and the σ* orbital of the C-5 hydroxyl group [9]. Natural bond orbital analysis indicates that both lone pairs of the carbonyl oxygen interact with the hydroxyl group, resulting in reduced bond order and restricted hydrogen transfer [9].
The molecular dipole moment and polarizability calculations provide insights into intermolecular interactions and bulk material properties [23] [39]. The calculated dipole moment reflects the asymmetric charge distribution arising from the hydroxyl substituents and the carbonyl functionality [39]. Electrostatic potential surface mapping reveals regions of electron density concentration around oxygen atoms, consistent with the observed hydrogen bonding patterns [23].
Bond length and bond angle analysis from optimized geometries indicates standard values for aromatic carbon-carbon bonds (1.39-1.41 Å) and carbon-oxygen bonds in hydroxyl groups (1.36-1.37 Å) [36]. The C-O bond in the pyran ring exhibits typical ether bond characteristics (1.43 Å), while the carbonyl bond length (1.23 Å) confirms the ketone functionality [36]. Vibrational frequency calculations predict characteristic infrared absorption bands, including carbonyl stretching around 1650-1680 cm⁻¹ and hydroxyl stretching in the 3200-3600 cm⁻¹ region [6] [43].
Irritant